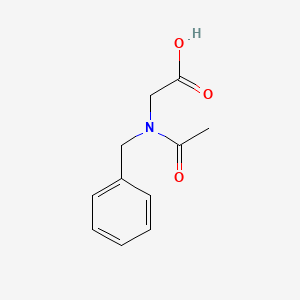

N-acetyl-N-benzylglycine

Description

N-Acetyl-N-benzylglycine is a glycine derivative featuring both acetyl and benzyl substituents on the amino nitrogen. The benzyl group (phenylmethyl) introduces aromatic hydrophobicity, while the acetyl group modulates solubility and reactivity. Such modifications are common in medicinal chemistry for enhancing bioavailability or targeting specific enzymes .

Properties

IUPAC Name |

2-[acetyl(benzyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-9(13)12(8-11(14)15)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPMURVETPAMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306955 | |

| Record name | N-Acetyl-N-benzylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7662-79-5 | |

| Record name | NSC184719 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-N-benzylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-acetyl-N-benzylglycine can be synthesized through several methods. One common approach involves the acetylation of N-benzylglycine using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the acetyl group being introduced at the nitrogen atom of the glycine derivative .

Industrial Production Methods: In an industrial setting, the production of N-acetyl-N-benzylglycine may involve the use of more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions can be optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-acetyl-N-benzylglycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-acetyl-N-benzylglycine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Mechanism of Action

The mechanism by which N-acetyl-N-benzylglycine exerts its effects involves its interaction with specific molecular targets and pathways. The acetyl and benzyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical processes, leading to various physiological effects .

Comparison with Similar Compounds

N-Benzoylglycylglycine

- Molecular Formula : C₁₁H₁₂N₂O₄

- Average Mass : 236.227 g/mol

- Key Features: Contains a benzoyl group (C₆H₅CO-) linked to a diglycine backbone.

- Applications : Used as a model substrate for proteolytic enzyme assays due to its amide bonds.

N-Benzylglycine Hydrochloride

- Molecular Formula: C₉H₁₂ClNO₂

- Average Mass : 201.650 g/mol

- Key Features: Benzyl substitution without acetylation. The hydrochloride salt enhances solubility in polar solvents. This compound is a precursor for benzyl-protected amino acids in solid-phase synthesis .

- Applications : Intermediate in pharmaceutical synthesis, particularly for antibiotics like benzathine benzylpenicillin .

N-Acetylphenylglycine

- Molecular Formula: C₁₀H₁₁NO₃

- Average Mass : 193.20 g/mol (estimated)

- Key Features : Acetyl and phenyl groups on glycine. The phenyl group (C₆H₅) differs from benzyl (C₆H₅CH₂) in lacking a methylene spacer, reducing steric bulk but increasing rigidity .

- Applications: Potential use in chiral resolution studies due to its stereochemical diversity.

N-Acetylglycylglycine

- Molecular Formula : C₆H₁₀N₂O₄

- Average Mass : 174.1546 g/mol

- Key Features : Acetylated diglycine with a compact structure. Its SMILES (CC(=O)NCC(=O)NCC(O)=O) highlights two amide bonds and a terminal carboxylate, enabling metal chelation .

- Applications : Studied in glycobiology for glycan labeling and metabolic pathway analysis .

N-Butyrylglycine

- Molecular Formula: C₆H₁₁NO₃

- Average Mass : 145.16 g/mol

- Key Features : Butyryl group (C₃H₇CO-) introduces greater hydrophobicity than acetyl. Elevated urinary levels are biomarkers for fatty acid oxidation disorders .

Data Table: Structural and Molecular Comparison

| Compound | CAS Number | Molecular Formula | Average Mass (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| N-Benzoylglycylglycine | 1145-32-0 | C₁₁H₁₂N₂O₄ | 236.227 | Benzoyl, diglycine |

| N-Benzylglycine HCl | 7689-50-1 | C₉H₁₂ClNO₂ | 201.650 | Benzyl, hydrochloride salt |

| N-Acetylphenylglycine | 14257-84-2 | C₁₀H₁₁NO₃ | 193.20 | Acetyl, phenyl |

| N-Acetylglycylglycine | 5687-48-9 | C₆H₁₀N₂O₄ | 174.1546 | Acetyl, diglycine |

| N-Butyrylglycine | 20208-73-5 | C₆H₁₁NO₃ | 145.16 | Butyryl |

Biochemical Relevance

- Enzyme Interactions : The benzoyl group in N-benzoylglycylglycine is a substrate for proteases like trypsin, indicating that N-acetyl-N-benzylglycine might interact with enzymes targeting aromatic or hydrophobic residues .

- Metabolic Markers: Butyrylglycine's role as a metabolic biomarker () suggests acetylated glycine derivatives could be explored for diagnostic applications .

Physicochemical Properties

- Solubility : Benzyl-substituted compounds (e.g., N-benzylglycine HCl) exhibit lower aqueous solubility than acetylated analogs due to hydrophobicity. N-Acetyl-N-benzylglycine may require formulation adjustments for drug delivery .

- Stability : Acetyl groups enhance stability against enzymatic degradation compared to free amines, a feature critical in prodrug design .

Biological Activity

N-acetyl-N-benzylglycine (NABG) is a derivative of glycine that has garnered attention for its potential biological activities. This compound, characterized by the acetylation of the amino group and the presence of a benzyl group, is part of a broader class of N-acyl amino acids. The exploration of its biological activity includes its synthesis, metabolic pathways, and potential therapeutic applications.

NABG is synthesized through the acetylation of benzylglycine, which can be achieved using various methods, including enzymatic and chemical approaches. The compound exhibits a melting point range of 118-119°C when analyzed using AcOEt-hexane as a solvent . Its structure is significant in determining its biological interactions and efficacy.

- Metabolism : NABG is metabolized in the body through various pathways that involve acyl transferases. These enzymes facilitate the formation of N-acyl amino acids, which play critical roles in biological processes such as signaling and metabolism . The metabolic pathway suggests that NABG may influence physiological functions by modulating the levels of other amino acids or metabolites.

- Enzyme Interaction : Research indicates that NABG may interact with specific enzymes, influencing their activity. For instance, it has been shown to affect the activity of certain transferases involved in amino acid metabolism, potentially altering metabolic fluxes in cells .

- Cellular Effects : In vitro studies have demonstrated that NABG can induce changes in cell signaling pathways. For example, it may affect glycan chain elongation and sialylation processes in epithelial cells, leading to alterations in membrane glycoprotein distribution and function .

Therapeutic Potential

NABG's properties suggest potential therapeutic applications:

- Antioxidant Activity : Similar compounds have been studied for their role in reducing oxidative stress. NABG may exhibit similar properties by enhancing the antioxidant capacity within cells, thereby protecting against oxidative damage .

- Neuroprotective Effects : Given its structure, there is potential for NABG to serve as a neuroprotective agent. Compounds with similar functionalities have shown promise in protecting neuronal cells from apoptosis and oxidative stress.

Case Studies

- Cell Culture Studies : In experiments involving human epithelial cells, NABG was observed to influence the accumulation of glycoproteins within cytoplasmic vesicles. This accumulation was linked to defects in anterograde transport mechanisms, resembling phenotypes seen in lysosomal storage disorders .

- Animal Models : Preliminary studies on animal models indicated that supplementation with NABG could improve metabolic parameters associated with aging and oxidative stress. These findings are consistent with observations made with other N-acetylated compounds .

Table 1: Summary of Biological Activities of N-Acetyl-N-benzylglycine

Q & A

Q. Basic Research Focus

- NMR : ¹H and ¹³C NMR can confirm the benzyl and acetyl groups. For example, the benzyl protons appear as a multiplet at δ 7.2–7.4 ppm, while the acetyl methyl group resonates at δ 2.1 ppm.

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) should show a molecular ion peak at m/z 207.1 (C₁₁H₁₃NO₃) .

- Infrared (IR) spectroscopy : Look for carbonyl stretches at ~1650 cm⁻¹ (amide) and ~1720 cm⁻¹ (acetyl) .

How should researchers design stability studies for N-acetyl-N-benzylglycine under varying pH and temperature conditions?

Q. Advanced Research Focus

- Experimental design : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling.

- Analytical endpoints : Monitor degradation via HPLC for byproducts (e.g., deacetylated or hydrolyzed derivatives).

- Kinetic analysis : Apply the Arrhenius equation to extrapolate shelf-life under standard conditions .

What strategies are effective in addressing low yields during the benzylation step of N-acetyl-N-benzylglycine synthesis?

Q. Basic Research Focus

- Optimize reaction conditions : Increase benzyl bromide equivalents (1.2–1.5 molar ratio) and use a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

- Monitor reaction progress : Thin-layer chromatography (TLC) with ninhydrin staining detects unreacted glycine.

- Purification : Use acid-base extraction to remove unreacted starting materials .

How can computational methods aid in predicting the reactivity of N-acetyl-N-benzylglycine in enzymatic studies?

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina to model interactions with enzymes like glycine acetyltransferases.

- Density functional theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites.

- Validation : Compare computational results with experimental kinetic data (e.g., IC₅₀ values) .

What ethical and statistical considerations are critical when designing preclinical studies involving N-acetyl-N-benzylglycine?

Q. Advanced Research Focus

- Ethical compliance : Follow NIH guidelines for animal welfare, including randomization and blinding to reduce bias.

- Statistical power : Use a priori power analysis to determine sample size (e.g., G*Power software).

- Data reporting : Include confidence intervals and effect sizes rather than relying solely on p-values .

How should researchers handle discrepancies between theoretical and experimental melting points of N-acetyl-N-benzylglycine?

Q. Basic Research Focus

- Purity assessment : Re-purify via recrystallization (e.g., using ethanol/water mixtures).

- Differential scanning calorimetry (DSC) : Measure phase transitions with controlled heating rates (e.g., 10°C/min).

- Cross-validate : Compare with literature data for structurally similar compounds (e.g., N-acetylglycylglycine, m.p. 210–212°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.